molecular formula C17H16N2O4 B2630839 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol CAS No. 879446-03-4

4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B2630839
CAS No.: 879446-03-4
M. Wt: 312.325
InChI Key: ZVFKYCKYPDNLBH-UHFFFAOYSA-N
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Description

4-[4-(3-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is a high-purity, small molecule chemical reagent intended for research and development purposes. This compound belongs to the class of organic chemicals known as phenylpyrazoles, which feature a pyrazole ring bound to a phenyl group, and is structurally characterized by methoxyphenoxy and diol substituents . As a building block in medicinal chemistry, it provides researchers with a versatile scaffold for the synthesis and exploration of novel biologically active molecules. Its structural analogs have been investigated for their potential to interact with key biological targets; for instance, a closely related phenylpyrazole has been identified as a ligand for the pyruvate dehydrogenase kinase isozyme 4 (PDK4), an enzyme that plays a critical role in cellular glucose and fatty acid metabolism . Researchers can utilize this compound in various biochemical assays, including target-based high-throughput screening campaigns and mechanism-of-action studies. Strictly for laboratory research use, this product is not approved for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis (CoA) for specific data on purity, identity, and analytical characterization.

Properties

IUPAC Name

4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-10-17(23-13-5-3-4-12(9-13)22-2)16(19-18-10)14-7-6-11(20)8-15(14)21/h3-9,20-21H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFKYCKYPDNLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced derivatives with hydroxyl groups converted to alcohols.

    Substitution: Alkylated or acylated derivatives at the hydroxyl positions.

Scientific Research Applications

4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogues include substitutions on the phenyl/phenoxy groups attached to the pyrazole core. These modifications influence molecular weight, solubility, and biological activity.

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Biological Activity References
Target Compound : 4-[4-(3-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol 4: 3-Methoxyphenoxy; 5: Methyl 328.34 (calculated) Not explicitly reported (inference from analogues) -
4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol (Compound VI) 4: 4-Fluorophenyl; 5: Methyl 296.32 (calculated) Dual ATR inhibition: Inhibitory at 40 µM, reversed at 80 µM; Pharmacological chaperone for MMA Cblb type
4-[4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol (P4A) 4: 4-Methoxyphenyl; 5: Methyl 296.32 Experimental drug (DrugBank ID: DB08356); No explicit activity data
4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol 4: 4-Bromophenyl; 5: Methyl 341.19 (calculated) No activity data; Bromine may enhance halogen bonding
5-Ethoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol 5-Ethoxy on benzene-1,3-diol 342.37 (calculated) Ethoxy group may reduce polarity vs. hydroxyl; stability implications

Pharmacological and Functional Comparisons

Pharmacological Chaperone Activity
  • Compound VI (4-fluorophenyl analogue) demonstrated concentration-dependent effects on mutant ATR activity, reversing inhibition at higher doses.
  • P4A (4-methoxyphenyl analogue) lacks reported chaperone activity but shares structural similarity, highlighting the critical role of substituent electronegativity (fluoro vs. methoxy) in modulating activity .
Antioxidant Activity
  • Benzene-1,3-diol derivatives with antipyrinyl moieties (e.g., 4e in ) showed IC50 values of 48±0.89 mg/mL in DPPH assays. The hydroxyl groups on the benzene ring enhance radical scavenging, a property shared with the target compound’s diol moiety .
Solubility and Metabolic Stability
  • The ethoxy-substituted analogue () may exhibit improved metabolic stability compared to the target compound due to reduced hydroxyl group availability. Conversely, the diol structure in the target compound likely increases aqueous solubility .

Key Research Findings

  • Hydroxyl Group Significance : The benzene-1,3-diol moiety is critical for antioxidant activity, as seen in structurally related compounds .
  • Concentration-Dependent Effects : Compound VI’s dual inhibitory/chaperone activity underscores the need for precise dosing in therapeutic applications .

Biological Activity

4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol, also known as compound AA01VUBS, is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure suggests possible bioactive properties, particularly in anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C17H16N2O4 and a molecular weight of 312.32 g/mol. Its structure features a pyrazole ring substituted with a methoxyphenoxy group and hydroxyl groups, which are critical for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
CAS Number879446-03-4

The biological activity of this compound is hypothesized to involve interactions with various molecular targets including enzymes and receptors. Specifically:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate the activity of receptors that play roles in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of related pyrazole derivatives. For instance, compounds containing similar pyrazole structures have shown significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and autophagy induction . These studies suggest that this compound may exhibit similar properties.

Case Study: Cytotoxicity Assessment
A comparative study assessed the cytotoxic effects of various pyrazole derivatives on cancer cells. The MTT assay indicated that compounds related to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are supported by its structural features that resemble known anti-inflammatory agents. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful.

Compound NameAnticancer Activity (IC50)Anti-inflammatory Effects
This compoundTBDTBD
Pyrazolo[4,3-e][1,2,4]triazine derivatives<0.5 µMInhibition of IL-6
Sulphonamide derivatives<0.25 µMReduction in TNF-alpha

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a Claisen-Schmidt condensation between a 3-methoxyphenoxy-substituted acetophenone and a hydrazine derivative to form the pyrazole core.
  • Step 2 : Introduce the dihydroxybenzene moiety via nucleophilic aromatic substitution or Suzuki-Miyaura coupling under inert atmosphere (N₂/Ar) .
  • Optimization : Use ethanol or DMSO as solvents, reflux at 80–100°C, and monitor reaction progress via TLC/HPLC. Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of hydrazine to ketone) to minimize side products .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • 1H/13C NMR : Assign peaks for the pyrazole ring (δ 7.1–8.3 ppm for aromatic protons), methoxy group (δ ~3.8 ppm), and diol protons (δ ~5.5 ppm with exchange broadening) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the pyrazole backbone .
  • X-ray Crystallography : For crystalline derivatives, compare bond lengths/angles with similar pyrazoline structures (e.g., C–N bond: ~1.34 Å; pyrazole ring planarity) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Case Study : Discrepancies in antioxidant vs. pro-oxidant effects.

  • Approach :
  • Dose-Response Profiling : Use in vitro assays (e.g., DPPH radical scavenging) at concentrations ranging from 1 µM to 100 µM.
  • Redox Environment Control : Test under varying pH (5.5–7.4) and glutathione levels to mimic physiological conditions .
  • Mechanistic Studies : Employ EPR spectroscopy to detect radical intermediates or ROS generation .

Q. How can computational methods predict the compound’s binding affinity for neurological targets?

  • Protocol :

  • Target Selection : Prioritize receptors with known pyrazole interactions (e.g., GABA_A, NMDA).
  • Docking Simulations : Use AutoDock Vina with PyRx for ligand-receptor docking. Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
  • SAR Analysis : Compare docking scores of analogs (e.g., methoxy vs. ethoxy substituents) to identify critical pharmacophores .

Q. What experimental designs mitigate challenges in studying the compound’s pharmacokinetics?

  • In Vivo/In Vitro Models :

  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS.
  • BBB Permeability : Use a parallel artificial membrane permeability assay (PAMPA-BBB) with a logPe threshold > −5.0 .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Critical Notes

  • Contradictions in Evidence : Variability in solvent efficacy (e.g., DMSO vs. ethanol) may arise from differences in substituent polarity; cross-validate with solubility parameters (Hansen solubility spheres) .

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